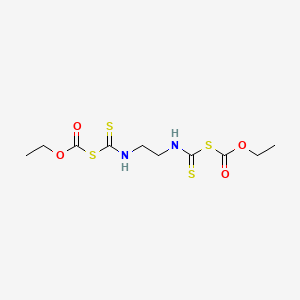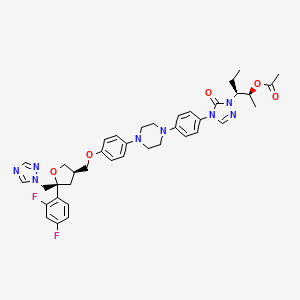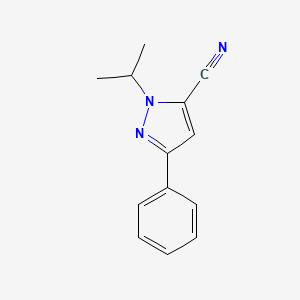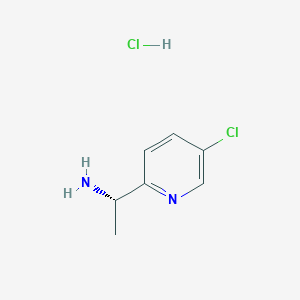![molecular formula C11H17N2O8P B15291872 2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
The synthesis of 1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil involves several steps. Typically, the synthetic route includes the modification of nucleosides to introduce the phosphono group and the O-methyl group at specific positions on the ribo-hexofuranosyl ring. The reaction conditions often require the use of protecting groups to ensure selective reactions at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups on the compound.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often used to break down the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of 1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair, which are crucial for the survival of rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil is unique among nucleoside analogs due to its specific modifications, which enhance its antitumor activity. Similar compounds include:
Fludarabine: Another purine nucleoside analog used in the treatment of hematologic malignancies.
Cladribine: Known for its use in treating hairy cell leukemia.
Clofarabine: Used in pediatric patients with relapsed or refractory acute lymphoblastic leukemia.
These compounds share similar mechanisms of action but differ in their specific chemical modifications and clinical applications .
Propriétés
Formule moléculaire |
C11H17N2O8P |
|---|---|
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C11H17N2O8P/c1-20-9-8(15)6(3-5-22(17,18)19)21-10(9)13-4-2-7(14)12-11(13)16/h2,4,6,8-10,15H,3,5H2,1H3,(H,12,14,16)(H2,17,18,19)/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
XMTQDCPOXBNCIJ-PEBGCTIMSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CCP(=O)(O)O)O |
SMILES canonique |
COC1C(C(OC1N2C=CC(=O)NC2=O)CCP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)


![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)


![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)


![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)

